Cilazapril Monohydrate is a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, cilazapril is rapidly metabolized in the liver to cilazaprilat; cilazaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Cilazaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.
Cilazapril monohydrate
CAS No.: 92077-78-6
Cat. No.: VC20749115
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 92077-78-6 |
---|---|
Molecular Formula | C22H33N3O6 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 |
Standard InChI Key | JQRZBPFGBRIWSN-YOTVLOEGSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O |
Chemical Structure and Properties
Cilazapril belongs to the pyridazine subclass of ACE inhibitors . Its chemical structure contains distinct stereochemistry, with only the all-(S)-form demonstrating medical viability among the eight possible stereoisomers . The monohydrate formulation appears as a crystalline solid with specific physical properties that affect its stability, solubility, and pharmaceutical processing.
Commercially available cilazapril monohydrate is formulated into tablet form with various dosage strengths (1 mg, 2.5 mg, and 5 mg) . The tablet formulation includes several excipients that vary slightly depending on the dosage strength, including:
Dosage Strength | Excipients |
---|---|
1 mg | Colloidal silicon dioxide, hydroxypropyl methylcellulose, lactose anhydrous, polydextrose, polyethylene glycol, pregelatinized starch, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide, triacetin, yellow iron oxide |
2.5 mg | Colloidal silicon dioxide, hydroxypropyl methylcellulose, lactose anhydrous, polydextrose, polyethylene glycol, pregelatinized starch, red iron oxide, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide, triacetin, yellow iron oxide |
5 mg | Colloidal silicon dioxide, D&C Yellow No. 10, FD&C Blue No. 2, FD&C Red No. 40, FD&C Yellow No. 6, lactose anhydrous, polyethylene glycol, pregelatinized starch, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide |
These pharmaceutical formulations demonstrate the careful balance required to maintain stability while ensuring proper drug delivery .
Mechanism of Action
Cilazapril monohydrate functions through a well-characterized mechanism that targets the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. After absorption, cilazapril undergoes hydrolysis to form cilazaprilat, which competitively inhibits angiotensin-converting enzyme (ACE) .
This enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. By reducing angiotensin II levels, cilazaprilat produces several physiological effects:
-
Decreased peripheral vascular resistance
-
Reduced sodium and water retention (via decreased aldosterone secretion)
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Lowered blood pressure
-
Increased renin activity (due to removal of negative feedback)
Pharmacokinetics
The pharmacokinetic profile of cilazapril monohydrate demonstrates several characteristics that influence its clinical application and dosing regimen.
Absorption and Bioavailability
Following oral administration, cilazapril is rapidly absorbed from the gastrointestinal tract. The absolute bioavailability of cilazaprilat after oral administration of cilazapril is approximately 57% based on urinary recovery data . Maximum plasma concentrations of cilazaprilat are reached within two hours after cilazapril administration .
Metabolism and Elimination
Cilazapril serves as a prodrug that undergoes hydrolysis after absorption to form cilazaprilat, its active metabolite . This bioactivation process is similar to that observed with other ACE inhibitors such as enalapril and ramipril .
Cilazaprilat exhibits a distinctive biphasic elimination pattern with a terminal half-life of 30 to 50 hours, consistent with saturable binding to ACE . This prolonged terminal half-life enables once-daily dosing despite the relatively short duration of the initial elimination phase .
In patients with impaired renal or hepatic function, the duration of ACE inhibition is prolonged, necessitating dosage adjustments in these populations .
Clinical Efficacy
Congestive Heart Failure
In the management of congestive heart failure, cilazapril monohydrate is indicated as an adjunctive therapy with digitalis and/or diuretics . Small clinical studies have demonstrated that cilazapril produces sustained beneficial hemodynamic effects in heart failure patients . These effects likely stem from reduced afterload through decreased peripheral vascular resistance and improved cardiac output, consistent with the hemodynamic benefits observed with other ACE inhibitors in heart failure management.
Dosage and Administration
The dosing strategy for cilazapril monohydrate varies based on the indication and patient characteristics. For hypertension management, the recommended dosage schedule follows a structured approach:
Patient Population | Initial Dose | Maintenance Dose | Maximum Dose |
---|---|---|---|
General hypertensive patients | 1-2.5 mg once daily | 2.5-5 mg once daily | 5 mg once daily |
Elderly hypertensive patients | 1 mg once daily | Titrated based on response | 5 mg once daily |
Patients with renal impairment | Reduced dose | Adjusted based on response | Individualized |
Patients with hepatic impairment | Reduced dose | Adjusted based on response | Individualized |
For congestive heart failure, cilazapril monohydrate is used as adjunctive therapy with digitalis and/or diuretics, with dosing individualized based on patient response .
The dosing regimen should be adjusted in patients with severe chronic renal impairment or hepatic failure, as the duration of ACE inhibition is prolonged in these populations .
Drug Interactions
Cilazapril monohydrate exhibits several clinically significant drug interactions that warrant consideration in therapeutic management:
Interacting Agent | Effect | Clinical Implication |
---|---|---|
Hydrochlorothiazide | Potentiation of sodium and chloride excretion | Enhanced diuretic effect; may require dose adjustment |
Propranolol | Additive effect on blood pressure | Potential for enhanced antihypertensive effect |
Nitrendipine | Additive effect on blood pressure | Potential for enhanced antihypertensive effect |
Nonsteroidal anti-inflammatory drugs | Potential reduction in blood pressure-lowering effect | May require dose adjustment or monitoring |
Food | No clinically relevant interaction | Can be administered without regard to meals |
Furosemide | No clinically relevant interaction | Can be co-administered without special precautions |
These interaction profiles inform appropriate combination therapy strategies and medication management considerations .
Special Populations
Elderly Patients
Cilazapril monohydrate has demonstrated both efficacy and safety in elderly hypertensive patients . The clinical approach typically involves initiating therapy at a lower dose (1 mg once daily) and titrating based on blood pressure response . This strategy accounts for potential age-related changes in drug metabolism and increased sensitivity to antihypertensive effects.
Patients with Renal or Hepatic Impairment
In patients with severe chronic renal impairment or hepatic failure, the duration of ACE inhibition from cilazapril is significantly prolonged . For these populations, reduced dosages and/or less frequent dosing are recommended to avoid excessive drug accumulation and potential adverse effects . Careful monitoring is advisable when initiating therapy in these special populations.
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